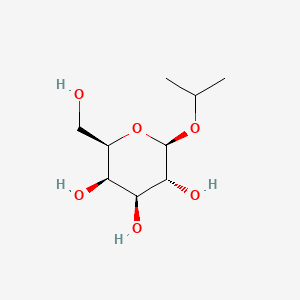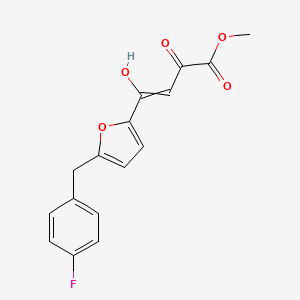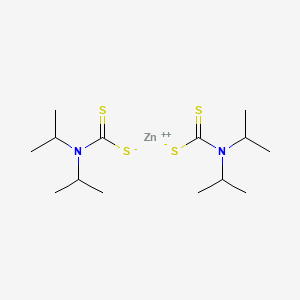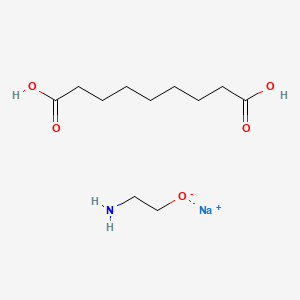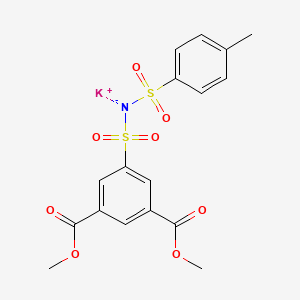
Dimethyl 5-(N-tosylsulphamoyl)isophthalate, potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-(N-tosylsulphamoyl)isophthalate, potassium salt typically involves the reaction of dimethyl isophthalate with tosyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to optimize yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 5-(N-tosylsulphamoyl)isophthalate, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Aplicaciones Científicas De Investigación
Dimethyl 5-(N-tosylsulphamoyl)isophthalate, potassium salt has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dimethyl 5-(N-tosylsulphamoyl)isophthalate, potassium salt involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various biochemical and physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 5-(N-mesylsulphamoyl)isophthalate
- Dimethyl 5-(N-nosylsulphamoyl)isophthalate
- Dimethyl 5-(N-benzylsulphamoyl)isophthalate
Uniqueness
Dimethyl 5-(N-tosylsulphamoyl)isophthalate, potassium salt is unique due to its specific structural features and reactivity. The presence of the tosyl group imparts distinct chemical properties, making it suitable for various applications that similar compounds may not be able to achieve .
Propiedades
Número CAS |
70364-24-8 |
|---|---|
Fórmula molecular |
C17H16KNO8S2 |
Peso molecular |
465.5 g/mol |
Nombre IUPAC |
potassium;[3,5-bis(methoxycarbonyl)phenyl]sulfonyl-(4-methylphenyl)sulfonylazanide |
InChI |
InChI=1S/C17H16NO8S2.K/c1-11-4-6-14(7-5-11)27(21,22)18-28(23,24)15-9-12(16(19)25-2)8-13(10-15)17(20)26-3;/h4-10H,1-3H3;/q-1;+1 |
Clave InChI |
RHEWFSQJTWHJQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)[N-]S(=O)(=O)C2=CC(=CC(=C2)C(=O)OC)C(=O)OC.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


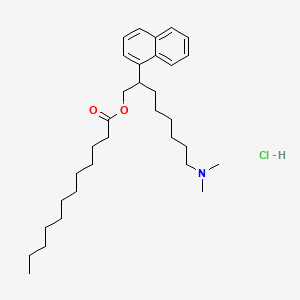
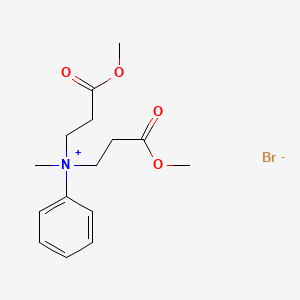
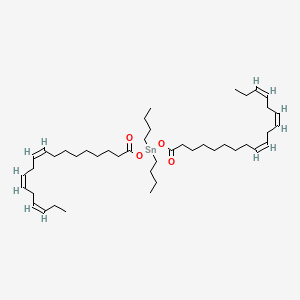
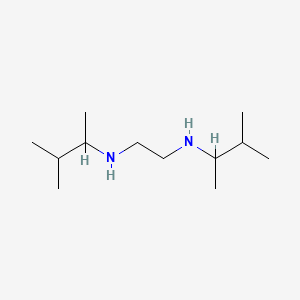
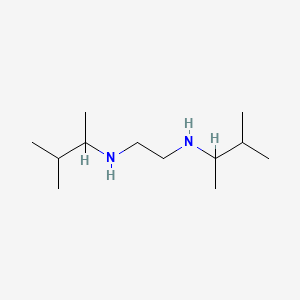
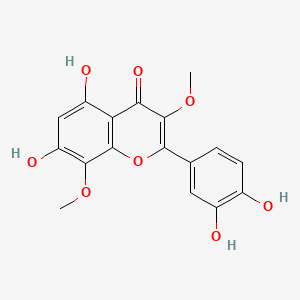
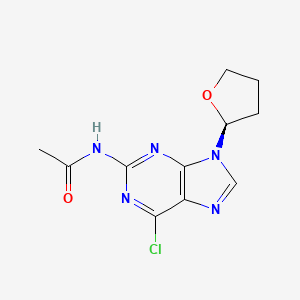
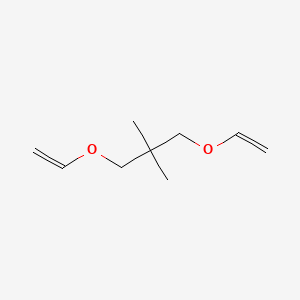
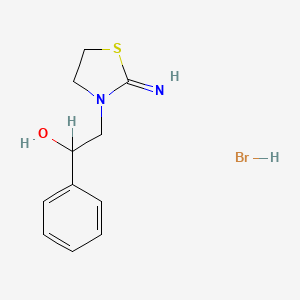
![2-[(Tributylstannyl)oxy]-N-[2-[(tributylstannyl)oxy]ethyl]ethylamine](/img/structure/B12679633.png)
